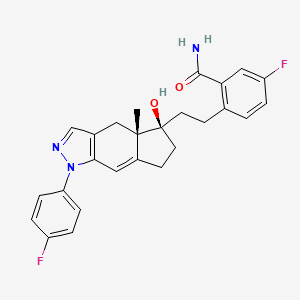
Unii-8WW8T70rdc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
MK-5932 is an insulin-sparing selective glucocorticoid receptor modulator.
Scientific Research Applications
Computational Fluid Dynamics (CFD) in Ventilation Research
The application of Computational Fluid Dynamics (CFD) in ventilation and indoor air science has seen remarkable growth. With significant advances in computer hardware capability over the past 20 years, CFD has become crucial in the research and engineering development of complex air distribution and ventilation systems in buildings. It addresses specific challenges in turbulence modeling, numerical approximation, and boundary conditions relevant to building ventilation. However, it's crucial to emphasize the growing need for CFD verification and validation, and the enduring value of combining CFD with traditional experimental and analytical methods in ventilation studies (Li & Nielsen, 2011).
Nanoparticle Research
Nanoparticle research is a rapidly developing branch of science with the potential for innovative technological applications. This field is marked by the size-related properties of nanoparticles which lead to unexpected behaviors and great potential for new discoveries. Despite the challenges, scientists are developing highly controllable synthesis approaches, more sensitive characterization tools, and new models and theories to explain experimental observations. The breadth of nanoparticle research covers basic and applied science as well as commercial applications, reflecting the significant scope of this field (Heiligtag & Niederberger, 2013).
Undergraduate Science Education Revolution
There's substantial evidence suggesting that scientific teaching methods that actively engage undergraduates in their own learning produce better understanding, retention, and transfer of knowledge compared to traditional lecture/lab classes. This represents a revolution in undergraduate science education, highlighting the importance of adopting new pedagogies and curricular materials by university faculty. Such a shift could significantly enhance scientific literacy and reinvigorate research enterprises (Dehaan, 2005).
Climate Change Knowledge and the IPCC
The UN Intergovernmental Panel on Climate Change (IPCC) plays a crucial role in constructing, mobilizing, and consuming climate change knowledge. Research on the IPCC, mostly from science and technology studies scholars and a small number of critical social scientists, highlights its significant influence on public discourse and policy development regarding climate change. The review encourages geographers of science to focus their research on understanding the roles played by the IPCC and similar institutional processes in contemporary knowledge assessment (Hulme & Mahony, 2010).
properties
CAS RN |
1021539-02-5 |
|---|---|
Molecular Formula |
C26H25F2N3O2 |
Molecular Weight |
449.49 |
IUPAC Name |
5-Fluoro-2-{2-[(4aS,5R)-1-(4-fluorophenyl)-5-hydroxy4a-methyl-1,4,4a,5,6,7-hexahydrocyclopenta[f]indazol-5-yl]ethyl}benzamide |
Purity |
95% |
synonyms |
MK-5932; 5-Fluoro-2-{2-[(4aS,5R)-1-(4-fluorophenyl)-5-hydroxy4a-methyl-1,4,4a,5,6,7-hexahydrocyclopenta[f]indazol-5-yl]ethyl}benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



